molecular formula C19H22N2O B13401475 3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile

3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile

Cat. No.: B13401475
M. Wt: 294.4 g/mol
InChI Key: BABLIRVVVCHHRY-UHFFFAOYSA-N
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Description

3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile typically involves the reaction of benzyl chloride with 2-(1-phenoxypropan-2-ylamino)ethanol in the presence of sodium hydride . The reaction conditions include maintaining an ambient temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products are substituted nitriles or ethers.

Scientific Research Applications

3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phenoxybenzamine: A related compound with similar structural features but different pharmacological properties.

    Benzylamine derivatives: Compounds with a benzylamine moiety that exhibit similar chemical reactivity.

Uniqueness

3-(Benzyl(1-phenoxypropan-2-yl)amino)propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzyl group, phenoxy group, and nitrile functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-[benzyl(1-phenoxypropan-2-yl)amino]propanenitrile

InChI

InChI=1S/C19H22N2O/c1-17(16-22-19-11-6-3-7-12-19)21(14-8-13-20)15-18-9-4-2-5-10-18/h2-7,9-12,17H,8,14-16H2,1H3

InChI Key

BABLIRVVVCHHRY-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCC#N)CC2=CC=CC=C2

Origin of Product

United States

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